molecular formula C11H18N2O3S2 B2636578 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide CAS No. 2034572-43-3

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide

Cat. No.: B2636578
CAS No.: 2034572-43-3
M. Wt: 290.4
InChI Key: MGYGSHSTHHZLCK-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a methanesulfonamide group

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

Target of Action

The primary targets of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide Furan derivatives, which this compound is a part of, have been known to interact with various targets or receptors in the body . They can act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

The specific mode of action of This compound Furan derivatives are known to interact with their targets to show their potentiality to treat the disease or disorder .

Biochemical Pathways

The exact biochemical pathways affected by This compound Furan derivatives are known to have a broad range of uses and wide variety of bio-based products .

Pharmacokinetics

The ADME properties of This compound Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

The molecular and cellular effects of This compound Furan derivatives are known to have diverse biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The production of chemicals from biomass offers both economic and ecological benefits, according to the principles of the circular economy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the thiomorpholine moiety. The final step involves the sulfonation to introduce the methanesulfonamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The thiomorpholine moiety can be reduced under specific conditions.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction of the thiomorpholine moiety can yield thiomorpholine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-thiomorpholinoethyl)methanesulfonamide
  • N-(2-(furan-3-yl)-2-piperidinoethyl)methanesulfonamide
  • N-(2-(furan-3-yl)-2-thiomorpholinoethyl)ethanesulfonamide

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide is unique due to the specific positioning of the furan ring and the thiomorpholine moiety. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of the furan ring can enhance the compound’s ability to participate in π-π interactions, while the thiomorpholine moiety can improve its solubility and stability.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S2/c1-18(14,15)12-8-11(10-2-5-16-9-10)13-3-6-17-7-4-13/h2,5,9,11-12H,3-4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYGSHSTHHZLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(C1=COC=C1)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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